Oxanthren-2-ylmethanol
Overview
Description
Oxanthren-2-ylmethanol is a chemical compound that belongs to the family of organic compounds known as methanols. It is a colorless liquid that is soluble in water and has a molecular formula of C14H10O2. Oxanthren-2-ylmethanol has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
Synthesis of 2H-Pyrans
Oxanthren-2-ylmethanol: is utilized in the synthesis of 2H-pyrans , which are structural motifs present in many natural products. These compounds serve as key intermediates in constructing complex natural product structures. The stability conferred by the fusion to an aromatic ring, such as in 2H-chromenes , makes these derivatives particularly significant in medicinal chemistry .
Production of Functional Carbohydrates
In the health food industry, dibenzo-p-dioxin-2-ylmethanol plays a role in the development of enzymes for the production of functional carbohydrates. Research focuses on isomerases and epimerases involved in the production of rare sugars, which are crucial for various health-related applications .
Aerobic Bacterial Degradation
This compound is a subject of study in the context of aerobic bacterial transformation and biodegradation of dioxins. Understanding the metabolic pathways that bacteria use to degrade such compounds can lead to effective bioremediation strategies for dioxin-polluted environments .
Bioactivity of Benzofuran Derivatives
Dibenzo-p-dioxin-2-ylmethanol is related to benzofuran compounds, which have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These activities make benzofuran derivatives, including those related to dibenzo-p-dioxin-2-ylmethanol, potential candidates for pharmaceutical applications .
Pyrolysis Research
Research into the pyrolysis of cellulose and amino acids has identified dioxin-like and dibenzofuran-like molecular analogues. Dibenzo-p-dioxin-2-ylmethanol can be used to study the formation of these analogues and their potential environmental impacts .
Animal Research and Human Applications
The compound is also relevant in the analysis of animal research and its translation to human applications. Studies involving dibenzo-p-dioxin-2-ylmethanol can contribute to the understanding of how animal models predict human responses to various substances .
properties
IUPAC Name |
dibenzo-p-dioxin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-9-5-6-12-13(7-9)16-11-4-2-1-3-10(11)15-12/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBMSPPLEHGBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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